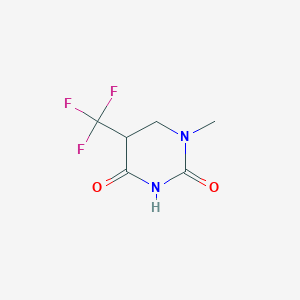
(3,4-Dihydro-2H-pyran-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with aminomethylating agents under controlled conditions. For instance, the use of formaldehyde and ammonium chloride in the presence of a catalyst can facilitate the aminomethylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran oxides, while reduction can produce more saturated pyran derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydro-2H-pyran-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: A closely related compound with similar structural features but lacking the aminomethyl group.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
The presence of the aminomethyl group in (3,4-Dihydro-2H-pyran-6-yl)methanamine imparts unique chemical properties, making it more reactive and versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyran-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2 |
InChI-Schlüssel |
DVOBWGYOTJOCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(OC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-6-[(4-methoxybenzyl)oxy]-2-methylpyrimidine](/img/structure/B8758761.png)







![2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8758815.png)



